molecular formula C15H13NO B14467771 2-Ethyl-acridone

2-Ethyl-acridone

Cat. No.: B14467771
M. Wt: 223.27 g/mol
InChI Key: ZPKGRHWSHUCFPO-UHFFFAOYSA-N
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Description

2-Ethyl-acridone is an organic compound belonging to the acridone family, which is characterized by a tricyclic structure with a carbonyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-acridone can be synthesized through several methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the same Ullmann condensation and cyclization reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method offers a greener alternative by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-acridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyacridone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Acridone N-oxide derivatives.

    Reduction: Hydroxyacridone derivatives.

    Substitution: Halogenated or nitro-substituted acridone derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-acridone primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Additionally, this compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its anticancer properties .

Comparison with Similar Compounds

    Acridone: The parent compound with a similar tricyclic structure but without the ethyl group.

    Quinacridone: A related compound used as a pigment with a similar planar structure.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness of 2-Ethyl-acridone: this compound stands out due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for drug development .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-ethyl-10H-acridin-9-one

InChI

InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17)

InChI Key

ZPKGRHWSHUCFPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

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